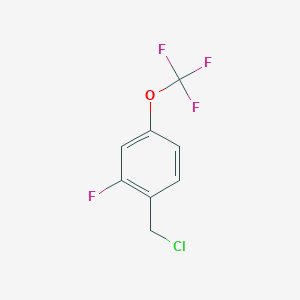

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIACGWHFBEYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable benzene derivative with trifluoromethoxylating reagents under controlled conditions . The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process typically includes halogenation, trifluoromethoxylation, and chloromethylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethoxy (-OCF₃) and fluorine (-F) groups are strong electron-withdrawing substituents, deactivating the aromatic ring and directing electrophilic substitution to the meta positions relative to these groups . The chloromethyl (-CH₂Cl) group, while moderately deactivating, introduces steric hindrance and potential leaving-group reactivity.

Key Observations :

Reactions of the Chloromethyl Group

The chloromethyl substituent undergoes two primary reaction pathways:

Elimination to Form Triple Bonds

The -CH₂Cl group can eliminate HCl under basic conditions (e.g., KOH/ethanol), forming a phenylacetylene derivative:

This reaction is analogous to the dehydrohalogenation of alkyl chlorides .

Nucleophilic Substitution

The chloromethyl group reacts with nucleophiles (e.g., water, alcohols, amines) to form substituted derivatives:

Hydrolysis yields a hydroxymethyl group (-CH₂OH), while reactions with stronger nucleophiles (e.g., azide) produce functionalized derivatives .

Friedel-Crafts Alkylation

In superacidic conditions (e.g., CF₃SO₃H), the chloromethyl group may ionize to form a benzyl carbocation, enabling Friedel-Crafts alkylation with aromatic rings like benzene :

This mechanism is supported by studies on trifluoromethyl-substituted arenes, where carbocation intermediates drive electrophilic aromatic substitution .

Reactivity of the Trifluoromethoxy Group

The -OCF₃ group is highly stable under most conditions but can undergo hydrolysis in strongly acidic or basic environments:

This reaction is less common under standard conditions due to the group’s strong electron-withdrawing nature .

NMR Spectroscopy

| Group | 1H NMR (δ) | 19F NMR (δ) |

|---|---|---|

| Chloromethyl (-CH₂Cl) | ~4.0–4.5 ppm (s) | – |

| Trifluoromethoxy (-OCF₃) | – | ~−63 ppm (s) |

| Aryl protons | ~7.0–7.5 ppm (m) | – |

Scientific Research Applications

Pharmaceutical Applications

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Synthesis of Triazoles

A notable application involves its use in the synthesis of 3-trifluoromethyl-1,2,4-triazoles. This class of compounds has shown promise in pharmaceutical applications due to their broad-spectrum activity. The synthesis process utilizes this compound as a starting material, demonstrating its utility in creating biologically relevant scaffolds .

Agrochemical Applications

The compound is also recognized for its role in developing agrochemicals. Its derivatives can act as herbicides or pesticides, leveraging the trifluoromethoxy group to improve efficacy and selectivity against pests.

Case Study: Development of Herbicides

Research has indicated that compounds derived from this compound exhibit herbicidal activity. These findings suggest potential applications in crop protection strategies, enhancing agricultural productivity while minimizing environmental impact .

Material Science Applications

In material science, this compound is explored for its properties in liquid crystal materials and electronic chemicals. The unique electronic characteristics imparted by the trifluoromethoxy group make it suitable for developing advanced materials with specific functionalities.

Case Study: Liquid Crystal Displays

The incorporation of this compound into liquid crystal formulations has shown improvements in display performance metrics such as response time and thermal stability. This application underscores the versatility of the compound beyond traditional chemical uses .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of 3-triazoles | Broad-spectrum pharmaceutical activity observed |

| Agrochemicals | Herbicide development | Effective pest control with reduced environmental impact |

| Material Science | Liquid crystal displays | Enhanced performance metrics in display technology |

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with biological targets . The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-(Chloromethyl)-4-(trifluoromethoxy)benzene

- Structure : Chloromethyl at position 1, trifluoromethoxy at position 4.

- Molecular Weight : 210.58 g/mol .

- The chloromethyl group remains reactive for nucleophilic displacement.

- Applications : Used in synthesizing bioactive compounds, such as FFAR1/FFAR4 modulators .

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

- Structure : Bromine at position 1, fluorine at position 3, trifluoromethoxy at position 4.

- Molecular Weight : 259.00 g/mol .

- Reactivity : Bromine enhances leaving-group capability in cross-coupling reactions (e.g., Pd-catalyzed arylations ). The fluorine at position 3 directs electrophilic substitution meta to itself.

2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene

- Structure : Chloromethyl at position 2, fluorine at position 1, trifluoromethyl (-CF3) at position 4.

- Molecular Weight : 228.57 g/mol .

- Reactivity : The CF3 group is a stronger electron-withdrawing group than OCF3, further deactivating the ring. The chloromethyl group’s position alters regioselectivity in subsequent reactions.

Halogen and Functional Group Variations

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

- Structure : Bromine at position 1, chlorine at position 2, trifluoromethoxy at position 4.

- Molecular Weight : 275.45 g/mol .

- Reactivity : Bromine facilitates Suzuki-Miyaura couplings, while chlorine offers stability against hydrolysis compared to chloromethyl derivatives.

1-(Bromomethyl)-4-(trifluoromethoxy)benzene

Stability and Handling

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group, along with the chloromethyl and fluoro substituents, suggests possible interactions with biological targets, making it a candidate for further investigation.

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClF3O |

| CAS Number | 1803831-20-0 |

| IUPAC Name | This compound |

The presence of electron-withdrawing groups like trifluoromethoxy enhances the lipophilicity of the compound, which may influence its pharmacokinetic properties.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, particularly ion channels and enzymes. For instance, compounds with similar structures have shown inhibition of sodium channels, which are crucial in various physiological processes including nerve impulse transmission and muscle contraction .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : Compounds featuring trifluoromethoxy groups have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Anticancer Properties : Research on structurally related fluorinated compounds has indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethoxy group may enhance selectivity towards cancer cells due to differences in membrane permeability .

- Neuroprotective Effects : Some studies suggest that fluorinated aromatic compounds can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Sodium Channel Inhibition

In a study focused on sodium channel inhibitors, a derivative of this compound exhibited significant potency against Na v1.3 channels. Dosing in animal models showed that exposure levels were significantly above the IC50 values, indicating potential therapeutic applications in pain management or epilepsy treatment .

Case Study 2: Antimicrobial Efficacy

A series of fluorinated benzene derivatives were tested for antimicrobial activity against E. coli and S. aureus. The results indicated that the presence of trifluoromethoxy groups correlated with increased antibacterial potency, suggesting that this compound could be developed as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their structural features:

| Substituent Type | Effect on Activity |

|---|---|

| Trifluoromethoxy | Increases lipophilicity and bioavailability |

| Chloromethyl | Enhances reactivity towards nucleophiles |

| Fluoro Group | Modulates electronic properties and binding affinity |

Q & A

What are the optimal synthetic routes for preparing 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene?

Basic Research Question

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with 1-fluoro-4-(trifluoromethoxy)benzene (a known compound, see ), followed by chloromethylation using reagents like paraformaldehyde/HCl under Friedel-Crafts conditions. Alternative methods may include radical-polar crossover strategies (e.g., photoredox catalysis for fluoromethylation, as in ). Purity (>95%) is achievable via HPLC purification, as noted in similar trifluoromethoxy-substituted compounds .

How do electronic effects of substituents influence the reactivity of the chloromethyl group in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) groups at positions 4 and 2, respectively, deactivate the aromatic ring, directing electrophilic attacks to specific positions. However, the chloromethyl (-CH₂Cl) group at position 1 is susceptible to nucleophilic substitution (e.g., SN2 reactions). Computational studies (DFT) can predict activation barriers for substitutions, while kinetic experiments under varying solvents (polar aprotic vs. protic) and temperatures can validate these models. Structural analogs in and suggest that steric hindrance from -OCF₃ may slow reactivity compared to simpler chloromethylbenzenes.

What analytical techniques are critical for characterizing this compound and verifying its purity?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy and fluoro substituents; ¹H/¹³C NMR for chloromethyl group and aromatic protons.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., C₈H₅ClF₄O expected m/z).

- HPLC : Purity assessment (>95% as per standards in ).

- X-ray Crystallography : For unambiguous structural confirmation, though challenging due to potential volatility.

How can computational chemistry resolve contradictory data on regioselectivity in electrophilic aromatic substitution (EAS)?

Advanced Research Question

Conflicting EAS outcomes (e.g., nitration vs. sulfonation) may arise from competing electronic effects. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict electrophile attack sites. For example, the -OCF₃ group is strongly meta-directing, but the adjacent -F and -CH₂Cl may alter charge distribution. Studies on similar compounds (e.g., ) use PubChem-derived structural data to parameterize simulations. Experimental validation via isotopic labeling (e.g., deuterated substrates) or in-situ IR monitoring can reconcile discrepancies.

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Critical precautions include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (as emphasized in ).

- Ventilation : Use fume hoods due to potential release of toxic HCl or HF during hydrolysis.

- Waste Disposal : Segregate halogenated waste and consult professional disposal services (per ).

- Storage : Keep at 0–6°C in airtight containers to prevent degradation, as recommended for related chloromethylbenzenes .

How can researchers address inconsistencies in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

Advanced Research Question

Yield variations may stem from catalyst selection (Pd vs. Ni), ligand steric effects, or moisture sensitivity of the chloromethyl group. Systematic optimization should:

- Screen palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos).

- Monitor reaction progress via GC-MS or LC-NMR to detect side products (e.g., hydrolysis to -CH₂OH).

- Compare with structurally similar compounds, such as bromomethyl analogs in , to identify trends in leaving-group reactivity.

What are the potential applications of this compound in medicinal chemistry or agrochemical research?

Basic Research Question

The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound a candidate for:

- Drug Discovery : As a building block for kinase inhibitors or GPCR-targeted molecules (see for analogous pharmacophores).

- Agrochemicals : Incorporation into herbicides or fungicides, leveraging the fluorine’s electronegativity to resist degradation.

- Chemical Probes : Fluoro and chloromethyl groups enable radiolabeling (¹⁸F/³⁶Cl) for tracer studies.

How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Advanced Research Question

Stability studies should include:

- Acidic Conditions : Monitor for HCl elimination or trifluoromethoxy group hydrolysis (pH < 3).

- Basic Conditions : Risk of SN2 displacement of -CH₂Cl (e.g., NaOH/EtOH).

- Oxidative Environments : Test for -CH₂Cl oxidation to -COOH using KMnO₄ or RuO₄.

Comparative data from (p-fluorobenzotrifluoride derivatives) suggest that -OCF₃ enhances stability relative to -OCH₃ under acidic conditions.

What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

Scale-up hurdles include exothermic reactions (e.g., chloromethylation) and purification bottlenecks. Solutions involve:

- Flow Chemistry : To control heat dissipation during Friedel-Crafts reactions.

- Alternative Solvents : Switch from DCM to toluene for improved safety and easier recovery.

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported AlCl₃) to reduce costs, as demonstrated in .

How can researchers validate the compound’s electronic properties for material science applications?

Advanced Research Question

Key methods include:

- Cyclic Voltammetry : To measure redox potentials influenced by -OCF₃ and -F.

- UV-Vis Spectroscopy : Assess π→π* transitions altered by electron-withdrawing groups.

- DFT Calculations : Predict HOMO/LUMO levels for applications in organic electronics. Structural analogs in and provide benchmark data for comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.